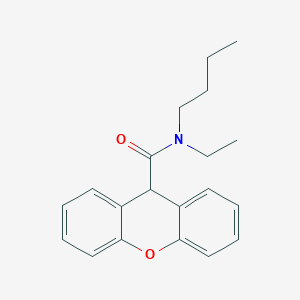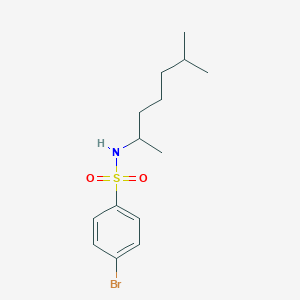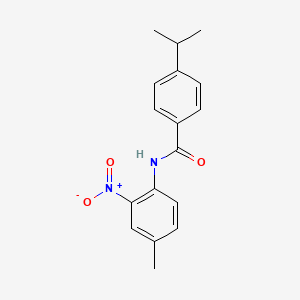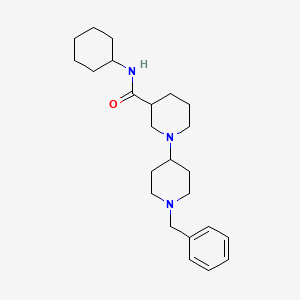![molecular formula C17H14F3N3O5S B3981315 N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide, commonly known as AT-1012, is a novel compound with potential applications in the field of scientific research. It is a small molecule inhibitor of a protein called SIRT2, which is involved in various cellular processes, including gene expression, cell cycle regulation, and metabolism.
Mécanisme D'action
AT-1012 inhibits SIRT2 by binding to its active site and preventing its deacetylase activity. SIRT2 deacetylates various proteins involved in cellular processes, including tubulin, histones, and transcription factors. Inhibition of SIRT2 leads to hyperacetylation of these proteins, which can have various effects on cellular processes, including cell cycle arrest, apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
AT-1012 has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of SIRT2 by AT-1012 has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. AT-1012 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, inhibition of SIRT2 by AT-1012 has been shown to extend the lifespan of various organisms.
Avantages Et Limitations Des Expériences En Laboratoire
AT-1012 has various advantages and limitations for lab experiments. One advantage is its specificity for SIRT2, which allows for targeted inhibition of this protein. Additionally, AT-1012 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. One limitation of AT-1012 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are various future directions for the research on AT-1012. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and aging. Additionally, there is a need to develop more potent and selective inhibitors of SIRT2, which can be used to further elucidate the role of this protein in various cellular processes. Finally, there is a need to investigate the potential side effects of SIRT2 inhibition, as this protein is involved in various physiological processes.
Applications De Recherche Scientifique
AT-1012 has potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and aging. SIRT2, the protein inhibited by AT-1012, has been implicated in various cancer types, including breast, lung, and colon cancer. Inhibition of SIRT2 has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. AT-1012 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, SIRT2 has been implicated in the aging process, and inhibition of SIRT2 has been shown to extend the lifespan of various organisms.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O5S/c1-10(24)21-11-3-2-4-12(7-11)22-16(25)9-28-15-6-5-13(29-17(18,19)20)8-14(15)23(26)27/h2-8H,9H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBGSDSILHJHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)SC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3981273.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)


![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)
![N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3981307.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3981329.png)

